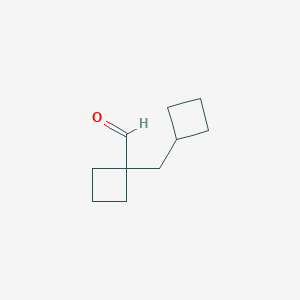
2-Amino-3-hydroxy-5,5-dimethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H17NO3 It is a derivative of hexanoic acid, characterized by the presence of an amino group at the second position, a hydroxy group at the third position, and two methyl groups at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-hydroxy-5,5-dimethylhexanoic acid can be achieved through several methods. One efficient method involves the use of Evans’ asymmetric alkylation and anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester . The process begins with the preparation of ®-2,3-dimethylbutanoic acid, followed by the formation of oxazolidinones, which are then treated with n-butyl lithium and acylated with isovaleryl chloride. The resulting imides are methylated and subsequently undergo asymmetric hydrogenation to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of asymmetric synthesis and hydrogenation can be scaled up for industrial applications. The use of chiral catalysts and optimized reaction conditions are crucial for achieving high yields and enantioselectivity in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the amino group produces an amine.
Scientific Research Applications
2-Amino-3-hydroxy-5,5-dimethylhexanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxy-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. Its hydroxy and amino groups play a crucial role in binding to active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
2-Amino-5,5-dimethylhexanoic acid: Lacks the hydroxy group at the third position, which affects its reactivity and biological activity.
3-Hydroxy-5,5-dimethylhexanoic acid: Lacks the amino group at the second position, resulting in different chemical properties and applications.
Uniqueness: 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-amino-3-hydroxy-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)4-5(10)6(9)7(11)12/h5-6,10H,4,9H2,1-3H3,(H,11,12) |
InChI Key |
INBFEQSUZBYTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


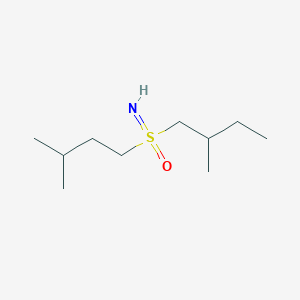
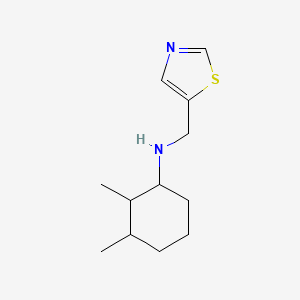

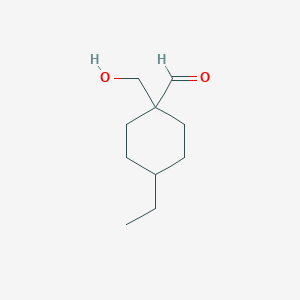
![[2-(Pyridin-2-YL)-1,3-thiazol-4-YL]methanethiol](/img/structure/B13262411.png)
![2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13262415.png)

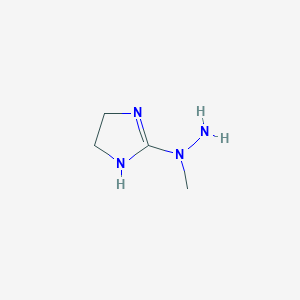
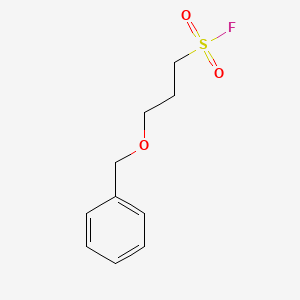
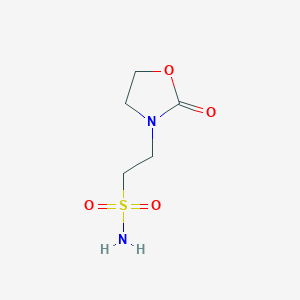

![2-(2-{[(2-Bromophenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13262465.png)
